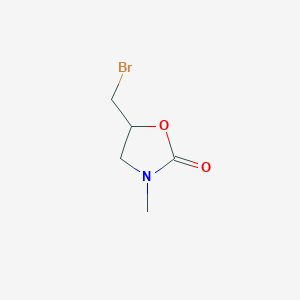

5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazolidin-2-ones, including 5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one, has been explored through various methods. One efficient approach involves the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, showcasing a method that avoids the use of toxic chemicals and catalysts (Feroci et al., 2005). Additionally, stereospecific syntheses of isomeric oxazolidin-2-ones have been reported, highlighting the importance of controlling stereochemistry in the synthesis of such compounds (Browne & Punja, 1975).

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones plays a crucial role in their reactivity and the types of reactions they can undergo. Studies on the resolution of 5-hydroxymethyl-2-oxazolidinone, a related compound, have provided insights into the influence of molecular structure on the crystalline nature of racemates, demonstrating how minor variations can significantly affect the properties of these compounds (Pallavicini et al., 2004).

Chemical Reactions and Properties

Oxazolidin-2-ones undergo a variety of chemical reactions, including electrochemically promoted C-N bond formation and reactions with amines to synthesize heterocyclic systems. The versatility of these compounds is exemplified by their ability to form different heterocyclic structures depending on the reactants and conditions employed (Bogolyubov et al., 2004).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies focusing on the resolution and crystalline nature of oxazolidin-2-one derivatives have shed light on how structural differences impact their physical properties (Pallavicini et al., 2004).

Chemical Properties Analysis

The chemical properties of oxazolidin-2-ones, including reactivity, stability, and interaction with various reagents, are key to their utility in synthetic chemistry. The synthesis and reactivity studies of these compounds reveal their potential as intermediates in the synthesis of complex molecules and highlight the importance of understanding their chemical behavior (Feroci et al., 2005).

Applications De Recherche Scientifique

Enantioselective Synthesis

5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one is used in the enantioselective synthesis of 2-substituted derivatives of 4-aminobutanoic acid (γ-aminobutyric acid, GABA). The compound is involved in cyanomethylation reactions demonstrating good stereoselectivity, which is crucial for producing enantiomerically pure substances used in various pharmaceutical applications (Azam, D'souza, & Wyatt, 1996).

Synthesis of α-Methyl-α-amino Acids

The compound is also employed in the stereospecific alkylation of alanine. This process allows for the generation of (R)-α-methyl-α-amino acids, which have significant potential in the development of pharmaceutical compounds (Alonso, Davies, Elend, & Haggitt, 1998).

Electrochemical Synthesis

In the field of green chemistry, this compound is utilized in the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones. This method avoids the use of toxic and harmful chemicals and catalysts, showcasing the compound's role in environmentally friendly chemical processes (Feroci, Orsini, Sotgiu, Rossi, & Inesi, 2005).

Synthesis of Heterocyclic Systems

This compound serves as a “masked” α-Bromo-α'-Hydroxy Ketone in the synthesis of various heterocyclic systems, highlighting its versatility and utility in organic synthesis (Bogolyubov, Chernysheva, & Semenov, 2004).

Synthesis of β-Amino Acid Precursors

It is a precursor in the synthesis of N-alkyl-β-amino acids. The methodologies developed using this compound are expanding to allow for the synthesis of various N-alkyl-β-amino acids, which are important in medicinal chemistry (Hughes & Sleebs, 2008).

Ionic Liquid Medium Synthesis

This compound is involved in ionic liquid-mediated synthesis of 5-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, amines, and carbon dioxide. This process is significant for the development of cleaner and more sustainable chemical synthesis methods (Gu, Zhang, Duan, Zhang, Zhang, & Deng, 2005).

Propriétés

IUPAC Name |

5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHCGRUPKXGSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)

![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2490866.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)

![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)